

"basic characterization of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate**

Cat. No.: **B115027**

[Get Quote](#)

In-Depth Technical Guide: Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a basic characterization of **Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate**, a molecule belonging to the benzoxazine class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific methyl ester, this guide focuses on the detailed characterization of its immediate precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, and provides a standard protocol for its conversion to the target molecule. The 1,4-benzoxazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Molecular Structure and Properties

The chemical structure of **Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate** is presented below. While specific experimental data is not readily available in the literature, key physicochemical properties have been predicted based on its structure and comparison with similar compounds.

Table 1: Physicochemical Properties of **Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Predicted)**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₃	Calculated
Molecular Weight	207.23 g/mol	Calculated
CAS Number	Not available	N/A
Appearance	Predicted: White to off-white solid	Inferred
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents	Inferred
Melting Point	Not available	N/A
Boiling Point	Not available	N/A

Characterization of the Carboxylic Acid Precursor

Detailed experimental data is available for the direct precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 532391-89-2).

Table 2: Spectroscopic Data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Spectroscopy	Data Interpretation
¹ H NMR	Data available, indicating characteristic peaks for the aromatic and heterocyclic protons.
¹³ C NMR	Data available, confirming the carbon skeleton of the molecule.
IR Spectroscopy	Data available, showing characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and C-O stretches.
Mass Spectrometry	Data available, with the molecular ion peak corresponding to the molecular weight of the carboxylic acid.

Note: Specific peak assignments and spectra are available in chemical databases under CAS number 532391-89-2.

Experimental Protocols

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives (General Procedure)

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core can be achieved through various methods. A common approach involves the reductive cyclization of a 2-nitrophenol derivative.

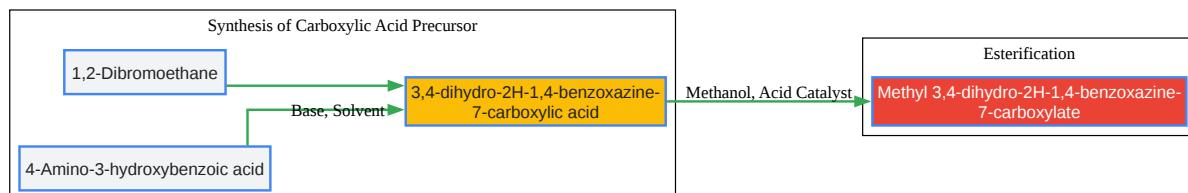
Protocol: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

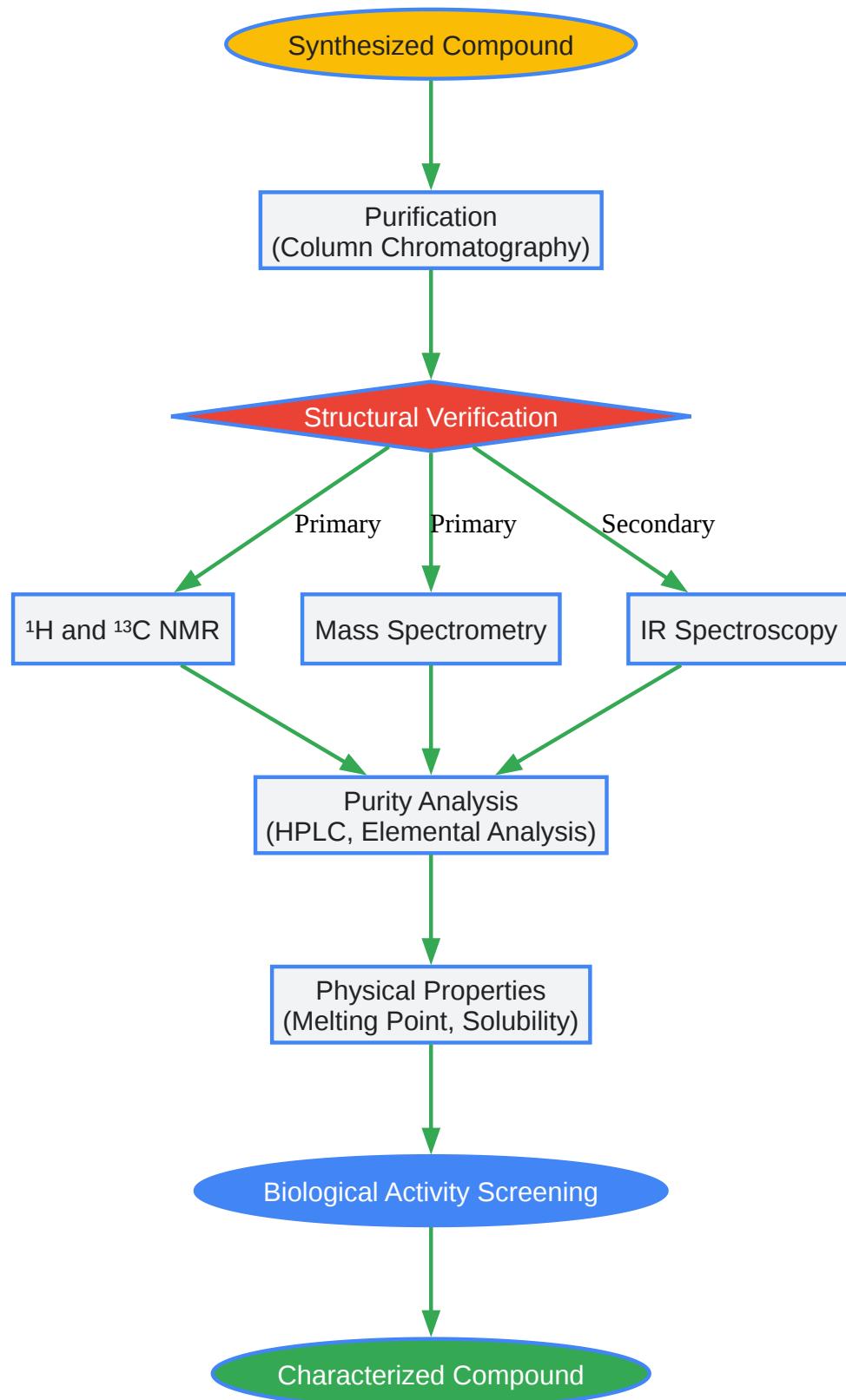
This protocol describes the synthesis of a related compound and can be adapted for the synthesis of the 7-carboxy-substituted analogue.

- Step 1: O-Alkylation: o-Nitrophenol is reacted with 1-chloroacetone in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to yield 1-(2-nitrophenoxy)propan-2-one.
- Step 2: Reductive Cyclization: The resulting nitro compound is then subjected to catalytic hydrogenation (e.g., using Pt/C or Pd/C) under a hydrogen atmosphere. This step

simultaneously reduces the nitro group to an amine and facilitates the intramolecular reductive amination to form the 3,4-dihydro-2H-1,4-benzoxazine ring. Toluene is often used as the solvent for this reaction. The reaction is typically carried out at a temperature of 45-50°C and a pressure of 2.0 MPa for approximately 15 hours.

Esterification of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid


A standard and effective method for the esterification of a carboxylic acid to its methyl ester is the Fischer-Speier esterification.


Protocol: Fischer-Speier Esterification

- Step 1: Reaction Setup: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is dissolved in an excess of methanol.
- Step 2: Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.
- Step 3: Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Step 4: Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a weak base, such as a saturated sodium bicarbonate solution.
- Step 5: Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford the pure **Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate**.

Visualizations

Synthetic Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. ["basic characterization of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115027#basic-characterization-of-methyl-3-4-dihydro-2h-1-4-benzoxazine-7-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com